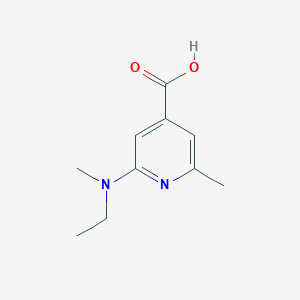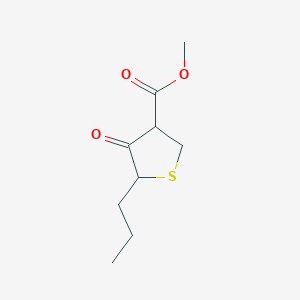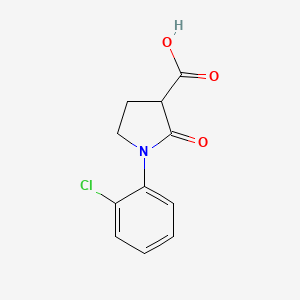![molecular formula C8H4N2S B8572906 4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)
4-Ethynylbenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylbenzo[c][1,2,5]thiadiazole is a derivative of 2,1,3-benzothiadiazole, a compound known for its strong electron-withdrawing properties. This compound is of significant interest in the field of organic electronics due to its ability to enhance the electronic properties of materials it is incorporated into. It is commonly used in the development of photoluminescent compounds, organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethynylbenzo[c][1,2,5]thiadiazole can be synthesized through the Sonogashira cross-coupling reaction. This involves the reaction between 4-bromo-2,1,3-benzothiadiazole and ethynyl derivatives under palladium-catalyzed conditions. The reaction typically requires a copper co-catalyst and is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 4-ethynyl-2,1,3-benzothiadiazole are not extensively documented, the general approach involves scaling up the Sonogashira cross-coupling reaction. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can lead to the formation of carbonyl-containing compounds.
Aplicaciones Científicas De Investigación
4-Ethynylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of OLEDs, organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing properties.
Photoluminescent Compounds: The compound is utilized in the synthesis of photoluminescent materials, which are important for various display technologies.
Biological Imaging: Derivatives of 2,1,3-benzothiadiazole have been explored as fluorescent probes for imaging applications in biological systems.
Mecanismo De Acción
The mechanism by which 4-ethynyl-2,1,3-benzothiadiazole exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to stabilize negative charges and enhance the electronic properties of materials it is incorporated into. The compound can participate in intramolecular charge transfer processes, which are crucial for its function in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4-Bromo-2,1,3-benzothiadiazole: A precursor in the synthesis of 4-ethynyl-2,1,3-benzothiadiazole.
Phenylethynyl-2,1,3-benzothiadiazole Derivatives: Compounds with similar structures but different substituents, affecting their electronic properties.
Uniqueness
4-Ethynylbenzo[c][1,2,5]thiadiazole is unique due to the presence of the ethynyl group, which provides additional sites for chemical modification and enhances its ability to participate in various chemical reactions. This makes it a versatile building block for the synthesis of more complex organic materials.
Propiedades
Fórmula molecular |
C8H4N2S |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
4-ethynyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H4N2S/c1-2-6-4-3-5-7-8(6)10-11-9-7/h1,3-5H |
Clave InChI |
RECNVYYEGBVTCZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC2=NSN=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

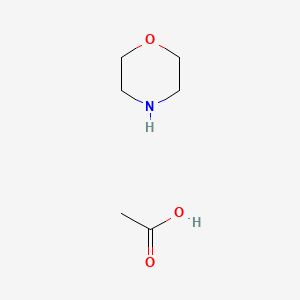
![N-[(3-bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B8572826.png)
![[2-(4-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8572833.png)
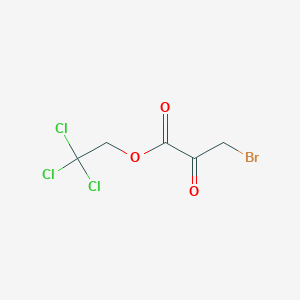
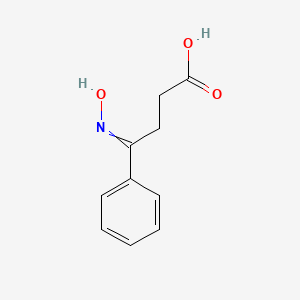
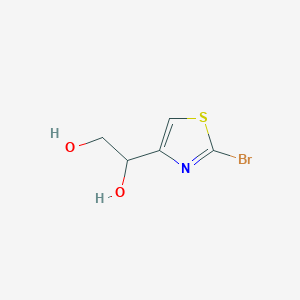
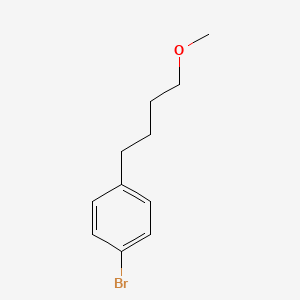
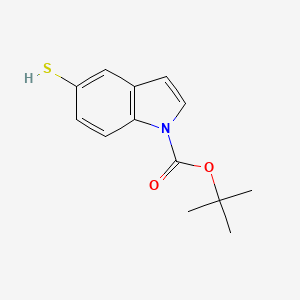
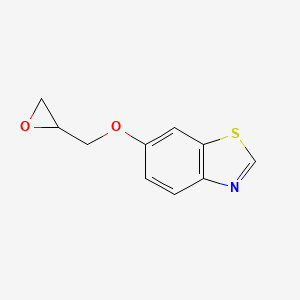
![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8572898.png)
